N-Prenylagmatine
Description
N-Prenylagmatine (chemical name: N-(4-aminobutyl)-N’-(3-methyl-2-butenyl)guanidine), also referred to as G3 in some studies, is a guanidine-containing polyamine analogue with notable inhibitory activity against polyamine oxidases (PAOs). It is structurally characterized by a prenyl group attached to the agmatine backbone, which enhances its binding affinity to PAO enzymes . This compound has been synthesized and studied extensively in plant and animal models, where it acts as a competitive inhibitor of PAOs, enzymes critical for polyamine catabolism and hydrogen peroxide (H₂O₂) production . Its role in modulating oxidative stress and cell differentiation processes, particularly in root development and programmed cell death, has been highlighted in plant physiology studies .
Properties
Molecular Formula |
C10H24N4+2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
[amino-(4-azaniumylbutylamino)methylidene]-(3-methylbut-2-enyl)azanium |
InChI |
InChI=1S/C10H22N4/c1-9(2)5-8-14-10(12)13-7-4-3-6-11/h5H,3-4,6-8,11H2,1-2H3,(H3,12,13,14)/p+2 |
InChI Key |
VACJHYSOFQSYAC-UHFFFAOYSA-P |
Canonical SMILES |
CC(=CC[NH+]=C(N)NCCCC[NH3+])C |
Synonyms |
N-(4-aminobutyl)-N'-(3-methyl--2-butenyl)guanidine N-prenylagmatine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
N-Prenylagmatine belongs to a class of guanidine-containing PAO inhibitors. Below, its biochemical properties, selectivity, and efficacy are compared with key analogues:
Inhibitory Activity Against PAOs
Key Findings :
- Selectivity : this compound exhibits ~57-fold higher selectivity for PAOX over spermine oxidase (SMOX) compared to guazatine, which inhibits both enzymes indiscriminately . This selectivity is attributed to its prenyl group, which optimizes binding to PAOX active sites .
- Potency: While guazatine has a lower Kᵢ (<0.5 μM), its non-selectivity limits therapeutic utility. In contrast, this compound balances moderate potency (Kᵢ = 0.8 μM) with specificity, making it a preferred tool for studying PAOX-dependent pathways .
- Structural Analogues: 1,12-Diaminododecane, a linear polyamine, shares competitive inhibition but lacks the guanidine moiety critical for H₂O₂ scavenging, a feature inherent to this compound’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
